molecular formula C11H12N2O3 B178637 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone CAS No. 14026-46-1

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone

Cat. No.: B178637
CAS No.: 14026-46-1
M. Wt: 220.22 g/mol
InChI Key: XXIBEYUXYNJBKQ-UHFFFAOYSA-N
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Description

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 6-position of the quinoline ring and an ethanone group attached to the nitrogen atom of the dihydroquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone typically involves the following steps:

    Reduction: The quinoline ring is then reduced to form the dihydroquinoline moiety. This can be done using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The final step involves the acylation of the nitrogen atom with ethanoyl chloride to form the ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, reduction, and acylation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ethanone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: 1-(6-Amino-3,4-dihydroquinolin-1(2H)-YL)ethanone.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: May be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    6-Nitroquinoline: A similar compound with a nitro group at the 6-position but without the dihydroquinoline moiety.

    1-(6-Amino-3,4-dihydroquinolin-1(2H)-YL)ethanone: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone is unique due to the presence of both the nitro group and the ethanone group, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone, also known as 1-(6-Nitro-3,4-dihydro-2H-quinolin-1-yl)-ethanone, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 14026-46-1

Synthesis

The synthesis of this compound typically involves the reaction of 6-nitro-1,2,3,4-tetrahydroquinoline with acetyl chloride. This method has been documented in various chemical literature and is crucial for producing the compound in a laboratory setting .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study on quinolinone-thiosemicarbazones demonstrated effective inhibition against Mycobacterium tuberculosis strains . While specific data on this compound's activity against pathogens is limited, its structural analogs suggest a promising profile.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that related compounds can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in AD pathology. For example, a study reported that certain quinoline derivatives showed potent inhibition of AChE and MAOs with IC50 values in the low micromolar range . Although direct studies on this compound are sparse, its structural characteristics align with those of effective neuroprotective agents.

Cytotoxicity and Safety Profile

Evaluating the cytotoxicity of new compounds is essential for assessing their therapeutic potential. In vitro studies have shown that certain quinoline derivatives exhibit low cytotoxicity against various cell lines. For instance, compounds designed for AD treatment were reported to show no toxicity at concentrations below 12.5 µM . The safety profile of this compound requires further investigation to establish its viability for clinical use.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Study on AChE Inhibition Compounds similar to this compound demonstrated IC50 values ranging from 0.28 µM to 0.91 µM against AChE and MAOs .
Antimicrobial Activity Quinoline derivatives showed effectiveness against Mycobacterium tuberculosis, suggesting potential for similar activity in this compound .
Cytotoxicity Studies Related compounds exhibited low cytotoxicity in vitro with no acute toxicity observed at high doses in animal models .

Properties

IUPAC Name

1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-7-10(13(15)16)4-5-11(9)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIBEYUXYNJBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401519
Record name 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14026-46-1
Record name 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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